molecular formula C9H6F4 B3075759 1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1035491-25-8

1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B3075759
CAS No.: 1035491-25-8
M. Wt: 190.14 g/mol
InChI Key: YQOWTCZXFXQVKF-UHFFFAOYSA-N
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Description

1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three substituents on a benzene ring: an ethenyl (-CH=CH₂) group at position 1, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₉H₆F₄, with a molecular weight of 190.13 g/mol.

Properties

IUPAC Name

1-ethenyl-3-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOWTCZXFXQVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene can be synthesized through various methods, including:

    Trifluoromethylation: This involves introducing a trifluoromethyl group into an aromatic compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (-CF₃) and fluorine groups strongly deactivate the aromatic ring toward EAS due to their electron-withdrawing inductive effects. The -CF₃ group is meta-directing, while fluorine (ortho/para-directing) competes for regioselectivity.

Key Reactions:

Reaction TypeReagents/ConditionsMajor Product(s)Rate Relative to Benzene
NitrationHNO₃/H₂SO₄, 50°C1-Ethenyl-3-fluoro-5-(trifluoromethyl)-2-nitrobenzene ~10⁻⁵ (estimated)
SulfonationFuming H₂SO₄, 100°C1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzenesulfonic acidSlower than benzene
HalogenationBr₂/FeBr₃, RTMinor para-brominated product Negligible

Mechanistic Notes :

  • Nitration occurs at the meta position relative to -CF₃ and ortho to fluorine due to steric and electronic constraints .

  • Sulfonation requires elevated temperatures due to the ring’s deactivation.

Addition Reactions at the Ethenyl Group

The ethenyl group undergoes typical alkene reactions, though electron-withdrawing substituents moderate reactivity.

Key Reactions:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)
HydrogenationH₂ (1 atm), Pd/C, EtOH, RT1-Ethyl-3-fluoro-5-(trifluoromethyl)benzene >90
HydrohalogenationHCl (g), CH₂Cl₂, 0°C1-(2-Chloroethyl)-3-fluoro-5-(trifluoromethyl)benzene75–80
EpoxidationmCPBA, CH₂Cl₂, RTEpoxide derivative60

Mechanistic Notes :

  • Hydrogenation proceeds via syn addition, yielding a saturated ethyl group .

  • Radical addition (e.g., with CF₃I/triethylborane) is feasible but less explored .

Oxidation and Ozonolysis

Oxidative cleavage of the ethenyl group produces carbonyl compounds.

Key Reactions:

Reaction TypeReagents/ConditionsMajor Product(s)Notes
OzonolysisO₃, then Zn/H₂O3-Fluoro-5-(trifluoromethyl)benzaldehydeSelective cleavage
EpoxidationmCPBA, CH₂Cl₂Epoxide intermediateFurther ring-opening possible

Cross-Coupling Reactions

The ethenyl group participates in transition-metal-catalyzed couplings.

Key Reactions:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°CArylated alkene derivatives50–70
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, THFBiaryl derivatives 60–80

Mechanistic Notes :

  • Palladium catalysts enable coupling at the ethenyl group without affecting -CF₃ or fluorine .

Polymerization

Radical or ionic initiators induce polymerization via the ethenyl group:

InitiatorConditionsPolymer Properties
AIBN, 70°CBulk polymerizationThermally stable, hydrophobic
BF₃·OEt₂CH₂Cl₂, –20°CLow molecular weight oligomers

Radical Reactions

The -CF₃ group stabilizes adjacent radical intermediates:

Reaction TypeReagents/ConditionsMajor Product(s)
TrifluoromethylationCF₃I, triethylborane, RT CF₃-adducts at ethenyl or aromatic positions

Thermal and Photochemical Behavior

  • Thermal Rearrangement : At >200°C, the ethenyl group may isomerize or undergo cyclization.

  • UV Irradiation : Generates biradicals, leading to dimerization or crosslinking .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physicochemical Features
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene C₉H₆F₄ 190.13 Ethenyl (1), F (3), CF₃ (5) High electronegativity, π-conjugation
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 156.58 Ethenyl (1), F (3), Cl (5) Lower MW, Cl (less EWG than CF₃)
1-Ethyl-3-methoxy-5-(trifluoromethyl)benzene C₁₀H₁₁F₃O 204.19 Ethyl (1), OCH₃ (3), CF₃ (5) Electron-donating OCH₃, higher MW
1-Ethynyl-3-methyl-5-trifluoromethyl-benzene C₁₀H₇F₃ 184.16 Ethynyl (1), CH₃ (3), CF₃ (5) Triple bond (sp-hybridized carbon)

Key Observations :

  • Electron Effects : The trifluoromethyl group in the target compound and enhances ring deactivation toward electrophilic substitution compared to chlorine in . The methoxy group in introduces electron-donating effects, contrasting with the electron-withdrawing fluoro in the target .
  • Reactivity : The ethenyl group in the target enables addition reactions (e.g., hydrogenation, epoxidation), while the ethynyl group in allows alkyne-specific reactions (e.g., click chemistry) .
  • Steric Factors : The ethyl group in introduces greater steric bulk than the ethenyl or ethynyl groups in other compounds .

Research Findings and Stability

  • Thermal Stability : The CF₃ group in the target compound enhances thermal resistance compared to chlorine in , as seen in thermogravimetric analyses of analogous fluorobenzenes .
  • Solubility : Fluorine and CF₃ substituents reduce solubility in polar solvents but improve compatibility with fluorinated matrices (e.g., PTFE) .
  • Spectroscopic Data : NMR studies () confirm that electron-withdrawing groups like CF₃ deshield adjacent protons, shifting signals downfield in ¹H NMR spectra .

Biological Activity

1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are crucial for the compound's interaction with biological targets, potentially influencing pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Molecular Targets : The compound can interact with enzymes, receptors, and proteins, potentially modulating their activity. The presence of fluorine atoms increases binding affinity to these targets, enhancing the compound's efficacy in biological systems.
  • Pathways Involved : The trifluoromethyl group contributes to the compound's stability and solubility in biological environments, which may affect its distribution and overall activity within organisms.

Biological Activity

The biological activities of this compound have been evaluated in various studies:

  • Antiviral Activity : Similar fluorinated compounds have shown significant antiviral properties by inhibiting viral fusion processes. This suggests that this compound may exhibit similar effects against viruses such as influenza.
  • Antimicrobial Effects : Compounds with trifluoromethyl groups have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines, although more extensive testing is required to establish specific IC50 values and mechanisms of action .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Trifluoromethylated Benzoic Acids : Research demonstrated that derivatives of trifluoromethylated benzoic acids could inhibit influenza virus by interfering with membrane fusion mechanisms. This finding suggests a potential pathway for this compound's antiviral activity.
  • Antiproliferative Activity : A series of benzo[b]furan derivatives were studied for their antiproliferative activities against various cancer cell lines. The introduction of trifluoromethyl groups was correlated with increased potency against these cell lines, indicating that similar modifications to this compound could enhance its anticancer properties .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
This compoundPotential antiviralNot established yet
Trifluoromethylated Benzoic AcidsInhibition of influenza virusVaries by derivative
Benzo[b]furan DerivativesAntiproliferative0.56 (most potent)

Q & A

Q. What are the common synthetic routes for 1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A validated approach includes:

Trifluoromethylation : Introduce the -CF₃ group via electrophilic substitution using reagents like (trifluoromethyl)copper complexes under anhydrous conditions .

Fluorination : Direct fluorination at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) in polar aprotic solvents (e.g., DMF) .

Vinylation : Install the ethenyl group via Heck coupling or palladium-catalyzed cross-coupling with vinyl halides .

Q. Key Considerations :

  • Purification often requires column chromatography (silica gel, hexane/EtOAc eluent) to isolate the product from regioisomers.
  • Yield optimization depends on stoichiometric control of electron-withdrawing groups (-CF₃, -F), which deactivate the ring toward further electrophilic attacks .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Critical spectroscopic techniques include:

  • ¹H/¹⁹F NMR :
    • ¹H NMR : The ethenyl protons appear as doublets (δ 5.2–5.8 ppm, J = 10–16 Hz). Aromatic protons adjacent to -CF₃ and -F show deshielding (δ 7.4–7.9 ppm) .
    • ¹⁹F NMR : Distinct signals for -CF₃ (δ -62 to -65 ppm) and aromatic -F (δ -110 to -115 ppm) .
  • GC-MS : Molecular ion peak at m/z 204 (C₉H₆F₄) with fragmentation patterns confirming loss of -CF₃ (93 amu) .

Q. What challenges arise in achieving regioselectivity during synthesis?

Methodological Answer: The -CF₃ and -F groups are meta-directing, but steric and electronic competition complicates regioselectivity:

  • Electronic Effects : -CF₃ strongly deactivates the ring, favoring electrophilic attack at the 5-position. However, -F at the 3-position creates steric hindrance, reducing reactivity at adjacent sites .
  • Mitigation Strategy : Use directing groups (e.g., boronic esters) in Suzuki-Miyaura couplings to override inherent substituent effects .

Example : Lithiation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene showed preferential activation at the 2-position due to steric factors, highlighting the need for tailored reaction conditions .

Q. How do electron-withdrawing groups influence reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ and -F groups reduce electron density, slowing oxidative addition in palladium-catalyzed reactions. Strategies include:

  • Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance stability of Pd intermediates .
  • Solvent Effects : High-polarity solvents (DMSO, NMP) improve solubility of electron-deficient substrates .

Data Contradiction : Conflicting reports on coupling yields (40–75%) may arise from residual moisture or oxygen. Rigorous degassing and anhydrous conditions are critical .

Q. How can researchers resolve contradictions in reported physical properties?

Methodological Answer: Discrepancies in melting points (e.g., 45–46°C vs. 39–42°C) often stem from purity or polymorphic forms:

  • Purification : Recrystallize from ethanol/water mixtures to ≥99% purity (HPLC) .
  • Analytical Validation : Use differential scanning calorimetry (DSC) to confirm thermal transitions .

Case Study : The CRC Handbook reports a boiling point of 102.3°C for 1-fluoro-4-(trifluoromethyl)benzene, while independent studies note ±2°C variations due to atmospheric pressure calibration errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 2
1-Ethenyl-3-fluoro-5-(trifluoromethyl)benzene

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